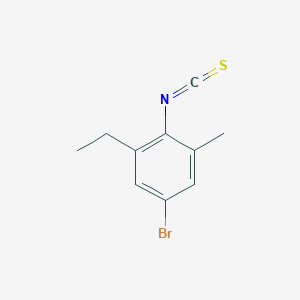
4-Bromo-6-ethyl-2-methylphenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-ethyl-2-methylphenylisothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities and are often used in various fields such as agriculture, medicine, and chemical research. This compound, in particular, is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to a phenyl ring, along with an isothiocyanate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-ethyl-2-methylphenylisothiocyanate typically involves the reaction of 4-bromo-6-ethyl-2-methylphenylamine with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions. The general reaction scheme is as follows:
4-Bromo-6-ethyl-2-methylphenylamine+Thiophosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-ethyl-2-methylphenylisothiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Addition Reactions: Amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azides or nitriles.
Addition: Formation of thioureas or carbamates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Scientific Research Applications
4-Bromo-6-ethyl-2-methylphenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-6-ethyl-2-methylphenylisothiocyanate involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and DNA, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and induce apoptosis in cancer cells. The compound may also inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-dimethylphenyl isothiocyanate
- 4-Bromo-2,5-dimethoxyphenethylamine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-Bromo-6-ethyl-2-methylphenylisothiocyanate is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of the ethyl and methyl groups, along with the bromine atom, can affect the compound’s steric and electronic properties, making it distinct from other isothiocyanates.
Properties
CAS No. |
1208074-82-1 |
|---|---|
Molecular Formula |
C10H10BrNS |
Molecular Weight |
256.16 g/mol |
IUPAC Name |
5-bromo-1-ethyl-2-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C10H10BrNS/c1-3-8-5-9(11)4-7(2)10(8)12-6-13/h4-5H,3H2,1-2H3 |
InChI Key |
APZCAOAVAOAXCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















